beta-D-mannofuranose

Description

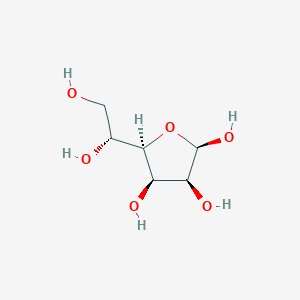

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40550-49-0 | |

| Record name | beta-D-Mannofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-MANNOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of β-D-Mannofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-Mannofuranose, a five-membered ring isomer of the hexose sugar D-mannose, represents a thermodynamically less stable but structurally significant form of this important monosaccharide. While the pyranose form predominates in solution, the furanose ring system plays a crucial role in various biological contexts and serves as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational dynamics of β-D-mannofuranose. It includes a compilation of available spectroscopic data, detailed experimental protocols for its characterization, and a discussion of its biological relevance and enzymatic interactions.

Introduction

D-Mannose, a C-2 epimer of D-glucose, is a physiologically important monosaccharide involved in protein glycosylation and other metabolic processes. In aqueous solution, D-mannose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. These include the six-membered pyranose rings (α and β anomers) and the five-membered furanose rings (α and β anomers)[1][2]. While the α-D-mannopyranose and β-D-mannopyranose forms are the most abundant, the furanose forms, including β-D-mannofuranose, are present in smaller proportions[3]. Despite their lower concentration at equilibrium, furanose sugars are key components in a variety of natural products and biological systems, such as in some bacterial and fungal polysaccharides[4]. The unique stereochemistry and conformational flexibility of the furanose ring impart specific recognition properties and reactivity. This guide focuses specifically on the β-anomer of D-mannofuranose.

Structure and Stereochemistry

The fundamental structure of β-D-mannofuranose is a pentacyclic furanose ring. Its systematic IUPAC name is (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[5].

Key Stereochemical Features:

-

D-Configuration: The stereochemistry at C5 is derived from D-glyceraldehyde, with the CH₂OH group oriented "up" in a standard Haworth projection.

-

Mannose Configuration: The hydroxyl group at C2 has an axial orientation (in the predominant chair conformation of the pyranose form), which is epimeric to the equatorial hydroxyl group in D-glucose. In the furanose ring, this results in a trans relationship between the hydroxyl groups at C2 and C3.

-

β-Anomer: The anomeric hydroxyl group at C1 is cis to the CH₂OH group at C5. In a Haworth projection, both are typically drawn pointing upwards[6].

The furanose ring is not planar and adopts puckered conformations to relieve steric strain. The two primary puckering modes are the envelope (E) and twist (T) conformations[7]. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation of β-D-mannofuranose in solution is a dynamic equilibrium of these forms, influenced by solvent and temperature.

Quantitative Data

Precise experimental structural data for unprotected β-D-mannofuranose is scarce due to its low abundance in solution and the difficulty in its crystallization. However, spectroscopic data, particularly ¹³C NMR, provides valuable quantitative information.

| Carbon Atom | ¹³C Chemical Shift (ppm) |

| C1 | 103.4 |

| C2 | 79.5 |

| C3 | 76.5 |

| C4 | 83.2 |

| C5 | 71.8 |

| C6 | 63.5 |

Table 1: Predicted ¹³C NMR chemical shifts for β-D-mannofuranose. These values are based on computational models and comparison with derivatives, as the original experimental data from the referenced 1973 study by Voelter and Breitmaier were not retrievable in detail.

Experimental Protocols

Preparation and Isolation of β-D-Mannofuranose

Obtaining a pure sample of β-D-mannofuranose is challenging due to the equilibrium in solution favoring the pyranose forms. The following protocol outlines a general strategy for enriching the furanose form, though yields are typically low.

Principle: The equilibrium between pyranose and furanose forms can be influenced by temperature and solvent conditions. Lyophilization from an aqueous solution can trap a mixture of isomers, which can then be separated by chromatography.

Materials:

-

D-Mannose

-

Deionized water

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system with an amino-functionalized silica column or a calcium-form ion-exchange column.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Dissolve D-mannose in deionized water to create a concentrated solution (e.g., 50% w/v).

-

Allow the solution to equilibrate at room temperature for several hours.

-

Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize the frozen solution to dryness to obtain a fluffy white powder containing a mixture of D-mannose isomers.

-

Dissolve the lyophilized powder in the HPLC mobile phase (e.g., acetonitrile/water, 80:20 v/v for an amino column).

-

Inject the solution onto the HPLC column. The furanose isomers typically elute earlier than the pyranose isomers.

-

Collect the fractions corresponding to the β-D-mannofuranose peak, identified by comparison to literature retention times or by subsequent analytical methods.

-

Pool the relevant fractions and remove the solvent under reduced pressure to yield an enriched sample of β-D-mannofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for characterizing the structure and conformation of β-D-mannofuranose in solution.

Principle: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to assign the resonances of each proton and carbon atom and to determine through-bond and through-space connectivities.

Sample Preparation:

-

Dissolve 5-10 mg of the enriched β-D-mannofuranose sample in 0.5 mL of deuterium oxide (D₂O).

-

A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or acetone, can be added for chemical shift referencing.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess the purity and identify the anomeric proton signals. The anomeric proton of β-D-mannofuranose is expected to appear as a small doublet.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the six carbon atoms will be distinct and can be compared to the values in Table 1.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the sugar ring and the side chain.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, confirming the assignments from the 1D spectra.

-

For more detailed structural and conformational analysis, advanced experiments such as TOCSY (to identify all protons in a spin system) and NOESY/ROESY (to identify through-space correlations, which are indicative of stereochemistry and conformation) can be performed.

Conformational Analysis and Visualization

The dynamic equilibrium of D-mannose in solution is a fundamental aspect of its chemistry. The interconversion between the open-chain and cyclic forms, and between the pyranose and furanose rings, is a complex process.

Figure 1: Equilibrium of D-Mannose Isomers in Aqueous Solution.

Biological Significance and Enzymatic Interactions

While β-D-mannopyranose is the more commonly recognized form in biological systems, the furanose ring is not without significance. Certain enzymes exhibit specificity for furanose-containing substrates. For instance, some glycosyltransferases and glycoside hydrolases involved in the metabolism of microbial cell wall components recognize and process furanosides[4].

The biosynthesis of furanose-containing glycans often involves a pyranose-to-furanose ring contraction catalyzed by a mutase enzyme. A hypothetical enzymatic processing pathway for a mannofuranose-containing substrate is depicted below.

Figure 2: Hypothetical Enzymatic Processing of a Mannofuranose-Containing Substrate.

Conclusion

β-D-Mannofuranose, while a minor component of the equilibrium mixture of D-mannose in solution, possesses unique structural and stereochemical properties that are of interest in carbohydrate chemistry and drug development. Its five-membered ring structure imparts conformational flexibility that is distinct from its pyranose counterpart. Although challenging to isolate and study, the characterization of β-D-mannofuranose and its derivatives is crucial for a complete understanding of mannose chemistry and for the design of specific enzyme inhibitors or carbohydrate-based therapeutics. Further research into the precise conformational landscape and biological roles of this elusive sugar isomer is warranted.

References

- 1. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-D-mannofuranose | C6H12O6 | CID 21627869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Draw the α- and β-anomers of d-mannofuranose. [The structure of m... | Study Prep in Pearson+ [pearson.com]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of β-D-Mannofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a significant role in various biological processes, most notably in protein glycosylation.[1] In solution, D-mannose exists as an equilibrium mixture of cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a minor open-chain aldehyde form. The furanose form, while less abundant, is a critical component of various biologically important glycans, including those found in bacteria, fungi, and protozoa. This guide provides a comprehensive overview of the physical and chemical properties of a specific anomer of the furanose form: β-D-mannofuranose. Due to its low prevalence in the equilibrium mixture, experimental data for the isolated β-D-mannofuranose isomer is scarce. Therefore, this document synthesizes available computed data, information on related compounds, and general principles of carbohydrate chemistry to provide a thorough technical resource.

Physical and Chemical Properties

The physical and chemical properties of β-D-mannofuranose are presented below. It is important to note that much of the available quantitative data is computationally derived due to the challenges in isolating this specific isomer.

Table 1: Physical and Chemical Properties of β-D-Mannofuranose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | --INVALID-LINK-- |

| CAS Number | 40550-49-0 | --INVALID-LINK-- |

| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |

| XLogP3-AA | -2.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

Table 2: Comparison of D-Mannose Isomers in Aqueous Solution at Equilibrium

| Isomer | Ring Size | Anomeric Configuration | Percentage at Equilibrium |

| α-D-Mannopyranose | 6-membered | α | ~67% |

| β-D-Mannopyranose | 6-membered | β | ~33% |

| α-D-Mannofuranose | 5-membered | α | Trace |

| β-D-Mannofuranose | 5-membered | β | Trace |

| Open-chain | N/A | N/A | <0.1% |

Note: The exact percentages can vary with temperature and solvent conditions.

Experimental Protocols

Synthesis and Purification

The direct synthesis and purification of β-D-mannofuranose as a stable, isolated compound is exceptionally challenging due to its low thermodynamic stability compared to the pyranose forms. In solution, it exists in a dynamic equilibrium with other isomers.[] The synthesis of furanosides generally involves strategies that either kinetically favor the formation of the five-membered ring or employ protecting groups to lock the molecule in the furanose conformation before glycosylation.

General Strategy for the Preparation of Mannofuranosides:

-

Protection of D-Mannose: D-mannose is typically protected to favor the furanose form. This can be achieved by forming a 2,3:5,6-di-O-isopropylidene derivative, which locks the sugar in a furanose conformation.

-

Anomeric Activation: The anomeric hydroxyl group of the protected mannofuranose is then activated to create a good leaving group for glycosylation.

-

Glycosylation: The activated mannofuranoside donor is reacted with a nucleophilic acceptor (e.g., an alcohol) in the presence of a promoter to form the glycosidic bond. The stereochemical outcome (α or β) is influenced by the protecting groups, the solvent, and the reaction conditions.

-

Deprotection: The protecting groups are removed to yield the final mannofuranoside.

Given the difficulty in isolating the free β-D-mannofuranose, most experimental work focuses on the synthesis and characterization of its glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of carbohydrate isomers in solution, allowing for the identification and quantification of different anomers.

Protocol for NMR Analysis of D-Mannose Isomers:

-

Sample Preparation: Dissolve a sample of D-mannose in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. Allow the solution to equilibrate for several hours to ensure the anomeric mixture has reached equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm).

-

The signals for the α and β anomers of both pyranose and furanose forms will be distinct. The β-anomers generally resonate at a higher field (lower ppm) than the α-anomers.

-

The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration. For furanosides, a small coupling constant (typically < 2 Hz) is indicative of a cis relationship (β-anomer), while a larger coupling constant (~4-7 Hz) suggests a trans relationship (α-anomer).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

The anomeric carbon (C-1) signals are typically found around δ 95-110 ppm.

-

The chemical shifts of the anomeric carbons can also help distinguish between the different isomers.

-

-

2D NMR Spectroscopy:

-

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all the proton and carbon signals for each isomer present in the equilibrium mixture.

-

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for the analysis of carbohydrates, providing information on molecular weight and structure.

Protocol for Mass Spectrometry Analysis of Mannose Isomers:

-

Sample Preparation: The sample can be analyzed directly or after derivatization to enhance volatility and ionization efficiency. Common derivatization methods for sugars include silylation or acetylation.

-

Ionization: Electrospray ionization (ESI) is commonly used for underivatized sugars, often with the addition of a salt (e.g., sodium acetate) to promote the formation of adduct ions ([M+Na]⁺). Gas chromatography-mass spectrometry (GC-MS) is suitable for derivatized, volatile sugars.

-

Analysis:

-

The mass spectrum will show the molecular ion (or adduct ion), confirming the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The fragmentation pattern can provide structural information, although distinguishing between stereoisomers like anomers can be challenging and may require specialized techniques such as ion mobility-mass spectrometry or chemical derivatization that is specific to one anomer.[3]

-

Chemical Reactivity

The chemical reactivity of β-D-mannofuranose is governed by the functional groups present, primarily the hydroxyl groups.

-

Anomeric Hydroxyl Group: The hydroxyl group at the anomeric carbon (C-1) is a hemiacetal, making it the most reactive hydroxyl group. It is the site of glycosylation, where the sugar is linked to other molecules. The reactivity of the anomeric hydroxyl group is influenced by its stereochemistry (α or β).[4]

-

Other Hydroxyl Groups: The remaining hydroxyl groups are alcoholic and can undergo reactions such as etherification, esterification, and oxidation. The relative reactivity of these hydroxyls is influenced by steric and electronic factors.

-

Ring Stability: The furanose ring is generally less stable than the pyranose ring. Under acidic or basic conditions, the ring can open to the acyclic aldehyde form, which can then re-close to form the more stable pyranose isomers. This process is known as mutarotation.[]

Biological Significance and Signaling Pathways

While D-mannose is known to be involved in several signaling pathways, the specific role of the β-D-mannofuranose isomer is not well-defined in the literature. Most biological studies refer to D-mannose without distinguishing between its anomeric and ring forms, implying that the observed effects are likely due to the predominant pyranose forms.

For instance, D-mannose has been shown to regulate hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway , ameliorating hepatic steatosis in alcoholic liver disease.[5][6] Additionally, D-mannose can suppress the growth of certain cancer cells by inhibiting HIF-1α-mediated metabolic reprogramming.[7][8]

Given the lack of a specific signaling pathway for β-D-mannofuranose, the following diagram illustrates the general equilibrium of D-mannose isomers in solution, which is a fundamental concept for understanding its availability for biological processes.

The following diagram illustrates a generalized workflow for the analysis of mannose isomers from a biological sample, a common requirement in glycobiology research.

Conclusion

β-D-Mannofuranose represents a minor but structurally significant isomer of D-mannose. While its transient nature in solution makes direct experimental characterization challenging, a combination of computational data and analytical techniques applied to equilibrium mixtures allows for a comprehensive understanding of its properties. For researchers in glycobiology and drug development, appreciating the conformational and anomeric diversity of mannose is crucial for elucidating its roles in biological systems and for the rational design of carbohydrate-based therapeutics. Further research into synthetic methods that can stabilize the furanose form and more sensitive analytical techniques will be instrumental in fully uncovering the specific functions of β-D-mannofuranose.

References

- 1. benchchem.com [benchchem.com]

- 3. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

- 6. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Mannofuranose in Natural Polysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the pyranose form of mannose is a ubiquitous component of natural polysaccharides, the five-membered furanose ring, or mannofuranose, represents a rare and structurally intriguing variation. This technical guide delves into the natural occurrence of mannofuranose in polysaccharides, addressing the current state of knowledge, quantitative data, and the detailed experimental protocols required for its identification and characterization. Given the limited documented instances of mannofuranose, this guide also explores the well-characterized biosynthesis of the analogous galactofuranose as a model for understanding the enzymatic machinery and pathways involved in the incorporation of furanose rings into complex carbohydrates. A comprehensive overview of the analytical techniques, including glycosyl linkage analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, is provided to equip researchers with the necessary tools to investigate these unique glycan structures.

Natural Occurrence of Mannofuranose in Polysaccharides

The occurrence of mannose in its furanose configuration within natural polysaccharides is exceedingly rare. The vast majority of mannose-containing polymers, or mannans, feature the six-membered pyranose ring. To date, the most well-documented instance of a mannofuranose-containing polysaccharide is in the cell wall of the fungus Acrospermum compressum.

Quantitative Data on Furanose-Containing Polysaccharides

Due to the scarcity of mannofuranose in nature, a comprehensive quantitative dataset is not available. However, to provide a comparative perspective on furanose prevalence, the following table summarizes data on the more frequently encountered galactofuranose in various organisms.

| Organism/Source | Polysaccharide Type | Furanose Residue | Molar Ratio / Percentage | Reference(s) |

| Acrospermum compressum | Cell Wall Polysaccharide | β-D-Mannofuranose | Forms a disaccharide repeating unit with α-L-rhamnopyranose | [1] |

| Aspergillus fumigatus | Galactomannan | β-D-Galactofuranose | Forms side chains on a mannan backbone | [2][3] |

| Mycobacterium tuberculosis | Arabinogalactan | β-D-Galactofuranose | A key component of the cell wall arabinogalactan | [1] |

| Trypanosoma cruzi | Glycoinositolphospholipids | β-D-Galactofuranose | Present in cell surface glycoconjugates | [1] |

| Leishmania major | Lipophosphoglycan | β-D-Galactofuranose | A component of the surface lipophosphoglycan | [1] |

Biosynthesis of Furanose-Containing Polysaccharides: The Galactofuranose Pathway as a Model

The biosynthesis of furanose-containing polysaccharides hinges on the enzymatic conversion of a nucleotide-activated pyranose sugar into its furanose isomer. The most extensively studied pathway for this conversion is that of UDP-galactofuranose (UDP-Galf), the precursor for galactofuranose-containing glycans. This pathway serves as an excellent model for understanding the potential biosynthesis of mannofuranose.

The key enzyme in this process is UDP-galactopyranose mutase (UGM) . This flavoenzyme catalyzes the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-Galf.[2][4][5] The product, UDP-Galf, is then utilized by specific galactofuranosyltransferases to incorporate galactofuranose into growing polysaccharide chains.[2][4][5]

Experimental Protocols for the Identification and Characterization of Mannofuranose

The identification of a furanose ring within a polysaccharide requires a combination of chemical and spectroscopic techniques. The following protocols outline the key experimental workflows for glycosyl linkage analysis and NMR spectroscopy.

Glycosyl Linkage Analysis by GC-MS

This method determines how monosaccharide residues are linked together in a polysaccharide. It involves four main steps: permethylation, hydrolysis, reduction, and acetylation.

Objective: To identify the positions of glycosidic linkages by derivatizing the free hydroxyl groups.

Materials:

-

Polysaccharide sample (1-5 mg)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (powdered)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA, 2 M)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride

-

1-methylimidazole

-

Dichloromethane (DCM)

-

Deionized water

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., SP-2330)

Procedure:

-

Permethylation: a. Dry the polysaccharide sample thoroughly under vacuum over P₂O₅. b. Dissolve the sample in 0.5 mL of dry DMSO in a screw-cap vial. c. Add a slurry of powdered NaOH in DMSO and sonicate for 30 minutes. d. Add methyl iodide dropwise while cooling the reaction in an ice bath. e. Stir the reaction mixture at room temperature for at least 6 hours. f. Quench the reaction by slowly adding deionized water. g. Extract the permethylated polysaccharide with DCM. h. Wash the organic layer with deionized water multiple times and then dry it over anhydrous sodium sulfate. i. Evaporate the solvent under a stream of nitrogen.

-

Hydrolysis: a. Add 0.5 mL of 2 M TFA to the dried permethylated sample. b. Heat the vial at 121°C for 2 hours to hydrolyze the glycosidic bonds. c. Cool the sample and evaporate the TFA under a stream of nitrogen.

-

Reduction: a. Dissolve the hydrolyzed sample in 0.25 mL of 1 M ammonium hydroxide containing 10 mg/mL of NaBD₄. b. Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols. c. Quench the reaction by adding a few drops of glacial acetic acid. d. Co-evaporate with methanol several times to remove borates.

-

Acetylation: a. Add 0.25 mL of acetic anhydride and 0.25 mL of 1-methylimidazole to the dried alditol sample. b. Incubate at room temperature for 15 minutes. c. Add deionized water to quench the reaction. d. Extract the partially methylated alditolo acetates (PMAAs) with DCM. e. Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate. f. Concentrate the sample for GC-MS analysis.

-

GC-MS Analysis: a. Inject the sample onto the GC-MS system. b. The PMAAs are separated based on their retention times and identified by their characteristic electron impact (EI) mass spectra. The fragmentation patterns reveal the positions of the methyl and acetyl groups, thus indicating the original linkage positions.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β), ring size (pyranose or furanose), and overall structure of polysaccharides.

Objective: To obtain detailed structural information, including the identification of furanose rings.

Materials:

-

Purified polysaccharide sample (5-10 mg)

-

Deuterium oxide (D₂O, 99.96%)

-

NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended.

-

NMR tubes

Procedure:

-

Sample Preparation: a. Dissolve the polysaccharide sample in D₂O. b. Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium. c. Dissolve the final sample in D₂O for analysis.

-

1D NMR Spectra Acquisition: a. ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative. Furanose anomeric protons often resonate at a lower field compared to their pyranose counterparts. b. ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon region (δ 95-115 ppm) is crucial. The chemical shifts of the ring carbons can help distinguish between five- and six-membered rings.

-

2D NMR Spectra Acquisition: a. COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). It is used to trace the proton spin systems within each monosaccharide residue. b. TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific monosaccharide residue, even if some signals are overlapped. c. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the proton assignments. d. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is a key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. e. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. They provide information about the spatial arrangement of the monosaccharide units and can help to confirm linkage positions and determine the overall conformation of the polysaccharide.

-

Data Analysis and Interpretation: a. The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals of the polysaccharide. b. The chemical shifts of the anomeric proton and carbon, along with the coupling constants and the chemical shifts of the other ring atoms, are characteristic of the type of monosaccharide, its anomeric configuration, and its ring form. The presence of a furanose ring will result in a unique set of chemical shifts and coupling constants that differ from the pyranose form.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-EPMC3946560 - Structure, mechanism, and dynamics of UDP-galactopyranose mutase. - OmicsDI [omicsdi.org]

Conformational Analysis of beta-D-Mannofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of beta-D-mannofuranose. Furanose rings, five-membered cyclic sugars, exhibit significant flexibility, adopting a range of non-planar conformations that are crucial for their biological activity and role in molecular recognition. Understanding the conformational landscape of this compound is therefore essential for disciplines ranging from glycobiology to drug design. This document outlines the theoretical framework for furanose ring puckering, details the primary experimental and computational methodologies for its study, and presents a structured overview of the expected conformational preferences. While specific experimental data for this compound is limited in the current literature, this guide synthesizes information from analogous furanosides to provide a comprehensive analytical framework.

Introduction: The Flexible World of Furanoses

Unlike the more rigid six-membered pyranose rings that typically adopt stable chair conformations, five-membered furanose rings are conformationally labile.[1] This flexibility arises from the lower energetic barriers between a series of puckered conformations, which can be visualized using the concept of the pseudorotational wheel.[2] The conformation of a furanose ring is not static but rather exists as a dynamic equilibrium between two or more low-energy states. These conformational preferences are dictated by a delicate balance of steric and electronic effects, including the influence of substituents and the anomeric effect.

The specific three-dimensional arrangement of the hydroxyl groups and the exocyclic hydroxymethyl group in this compound is a direct consequence of its ring conformation. This, in turn, governs its interactions with enzymes, antibodies, and other proteins, making its conformational analysis a critical aspect of understanding its biological function.

Theoretical Framework: The Pseudorotational Wheel

The conformations of a furanose ring are best described by the pseudorotational model, which defines a continuous cycle of puckering states. Any conformation can be described by two parameters: the phase angle of pseudorotation (P) and the maximum amplitude of puckering (τm).

The pseudorotational wheel (Figure 1) illustrates the continuum of possible conformations. The two principal types of conformations are:

-

Envelope (E) conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced from this plane. There are ten possible envelope conformations (e.g., 1E, E1, 2E, E2, etc.), where the superscript or subscript indicates the atom that is out of the plane.

-

Twist (T) conformations: No four atoms are coplanar. Instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms. There are also ten twist conformations (e.g., 1T2, 2T1, etc.).

The interconversion between these conformations occurs via low-energy pathways along the pseudorotational wheel, rather than through a high-energy planar intermediate. For most furanosides, the conformational landscape is dominated by a two-state equilibrium between a "North" (N) and a "South" (S) conformation, which are typically located in opposite hemispheres of the pseudorotational wheel.

Methodologies for Conformational Analysis

The conformational preferences of this compound can be elucidated through a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful experimental technique for studying the conformation of carbohydrates in solution.[2] The key parameters derived from NMR spectra are the vicinal proton-proton coupling constants (³JHH).

Detailed Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Lyophilize the sample multiple times from D₂O to exchange all labile hydroxyl protons for deuterium, simplifying the spectrum.

-

Transfer the final solution to a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥ 600 MHz) to achieve optimal signal dispersion.

-

Perform a series of one-dimensional (1D) and two-dimensional (2D) experiments at a constant temperature (e.g., 298 K).

-

1D ¹H NMR: To determine chemical shifts and measure coupling constants.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity and facilitate the assignment of all proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming assignments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing additional conformational constraints.

-

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., TopSpin, MestReNova).

-

Assign all proton resonances based on their chemical shifts, multiplicities, and cross-peaks in the 2D spectra.

-

Extract the ³JHH values with high precision from the 1D ¹H spectrum or from slices of the 2D COSY spectrum.

-

-

Conformational Interpretation:

-

Use the measured ³JHH values in conjunction with a generalized Karplus equation to estimate the corresponding dihedral angles.

-

The set of dihedral angles is then used to determine the puckering parameters (P and τm) and the relative populations of the major conformers in the N/S equilibrium.

-

Computational Protocols

Computational modeling complements experimental data by providing a detailed energetic and structural picture of the conformational landscape.[3]

Detailed Computational Protocol:

-

Initial Structure Generation:

-

Build a 3D model of this compound using molecular building software (e.g., Avogadro, Maestro).

-

-

Conformational Search:

-

Perform a systematic search of the conformational space using molecular mechanics (MM) with a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36). This initial search identifies a set of low-energy conformers.

-

-

Quantum Mechanical (QM) Optimization and Energy Calculation:

-

Take the low-energy conformers from the MM search and perform full geometry optimization and energy calculations using Density Functional Theory (DFT) or ab initio methods (e.g., MP2).[4]

-

A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.

-

Inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial to simulate the solution-state environment.

-

-

Molecular Dynamics (MD) Simulations:

-

Perform MD simulations to explore the dynamic behavior of the furanose ring over time.

-

The simulation is typically run for several nanoseconds, and the trajectory is analyzed to determine the populations of different conformational states and the pathways of interconversion.

-

-

Data Analysis:

-

From the optimized QM structures, calculate the puckering parameters (P and τm) for each conformer.

-

Determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations.

-

From MD trajectories, generate Ramachandran-like plots of the puckering parameters to visualize the conformational space sampled.

-

Quantitative Data

Table 1: Hypothetical Conformational Data for this compound in D₂O

| Parameter | North (N) Conformer | South (S) Conformer |

| Puckering | ||

| Conformation Type | ³E | E₂ |

| Phase Angle (P) | 18° | 162° |

| Puckering Amplitude (τm) | 35° | 38° |

| Relative Energy | ||

| ΔE (kcal/mol) | 0.0 | 0.8 |

| Population | ||

| % Population | ~70% | ~30% |

| ³JHH Coupling Constants (Hz) | ||

| J1,2 | 5.5 | 1.5 |

| J2,3 | 7.0 | 4.0 |

| J3,4 | 8.5 | 6.0 |

| J4,5 | 4.5 | 7.5 |

Note: The values in this table are illustrative and not based on experimental data for this compound.

Signaling Pathways and Logical Relationships

The conformational state of this compound can be considered a molecular switch that dictates its participation in various biological pathways. For example, the binding of a mannofuranoside to a lectin or an enzyme is often highly dependent on the sugar adopting a specific conformation that is complementary to the binding site.

Conclusion

The conformational analysis of this compound is a complex but critical undertaking for understanding its role in biological systems. The inherent flexibility of the furanose ring necessitates a multi-pronged approach that combines high-field NMR spectroscopy with advanced computational modeling. While a detailed experimental dataset for this specific sugar is currently lacking, the methodologies and theoretical frameworks outlined in this guide provide a robust pathway for its future characterization. Such studies will undoubtedly provide invaluable insights for the rational design of novel therapeutics and a deeper understanding of the structure-function relationships in carbohydrates.

References

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

Equilibrium of Mannose in Solution: A Technical Guide for Researchers

Introduction

Mannose, a C-2 epimer of glucose, is a naturally occurring aldohexose that plays a pivotal role in various biological processes, most notably the glycosylation of proteins. In aqueous solutions, mannose does not exist as a single static structure. Instead, it establishes a dynamic equilibrium involving multiple isomeric forms through a process known as mutarotation. This equilibrium primarily includes the six-membered ring (pyranose) and five-membered ring (furanose) structures, each of which can exist as one of two anomers (α or β), alongside a minor open-chain aldehyde form. The precise ratio of these isomers is critical as the stereochemistry at the anomeric center (C-1) dictates the molecule's three-dimensional structure and its subsequent biological activity and recognition.[1] This guide provides an in-depth analysis of the equilibrium between mannopyranose and mannofuranose, quantitative data on the equilibrium composition, detailed experimental protocols for its characterization, and visualizations of the core concepts.

The Dynamic Equilibrium: From Pyranose to Furanose

In solution, the open-chain form of mannose is thermodynamically unstable and rapidly cyclizes to form more stable hemiacetal ring structures. The reaction between the C-1 aldehyde and the C-5 hydroxyl group results in a six-membered mannopyranose ring, while a reaction with the C-4 hydroxyl group yields a five-membered mannofuranose ring. Due to the creation of a new stereocenter at C-1 (the anomeric carbon), each ring form exists as α and β anomers. This interconversion between the cyclic forms and the transient open-chain intermediate is termed mutarotation. The equilibrium heavily favors the pyranose forms, with furanose and open-chain isomers constituting only minor fractions of the total population.[1]

Quantitative Analysis of the Mannose Equilibrium

The predominant forms of D-mannose in aqueous solution are the α- and β-pyranose anomers. The furanose and open-chain forms are present in very low concentrations and are often difficult to quantify accurately with standard spectroscopic methods.

Table 1: Equilibrium Composition of D-Mannose in Aqueous Solution

| Isomeric Form | Ring Size | Anomer | Percentage at Equilibrium |

| Mannopyranose | 6-membered | α | 65.5%[2] |

| Mannopyranose | 6-membered | β | 34.5%[2] |

| Mannofuranose | 5-membered | α / β | Minor Component |

| Open-Chain | Acyclic | N/A | Minor Component |

Note: The equilibrium distribution can be influenced by factors such as solvent and temperature.

The identification and quantification of these anomers are reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts (δ) of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic.

Table 2: Typical NMR Chemical Shifts for Anomeric L-Mannose in D₂O

| Anomer | Nucleus | Chemical Shift (δ) in ppm |

| α-L-mannopyranose | ¹H-1 | ~5.17 |

| β-L-mannopyranose | ¹H-1 | ~4.89 |

| α-L-mannopyranose | ¹³C-1 | ~96.77 |

| β-L-mannopyranose | ¹³C-1 | ~96.40 |

Source: Data derived from NMR spectroscopy application notes and databases. The downfield ¹H signal corresponds to the α-anomer, while the upfield signal represents the β-anomer.[1]

Experimental Protocols

Protocol: Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for quantifying the relative concentrations of α- and β-mannopyranose anomers in an aqueous solution.

1. Materials

-

D-Mannose sample (5-10 mg)

-

Deuterium oxide (D₂O, 99.9%)

-

High-quality 5 mm NMR tube and cap

-

Glass vial for dissolution

-

Precision pipette

-

Vortex mixer (optional)

2. Sample Preparation

-

Weigh 5-10 mg of the D-Mannose sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

Gently agitate the vial or use a vortex mixer until the sample is completely dissolved.

-

Allow the solution to stand at room temperature for a sufficient time (e.g., 24 hours) to ensure the anomeric equilibrium is fully established.

-

Carefully transfer the solution into an NMR tube.

3. NMR Data Acquisition

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Experiment: 1D ¹H NMR.

-

Parameters (General):

-

Pulse Program: Standard 1D pulse sequence with solvent suppression (e.g., presaturation).

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time of the anomeric protons (typically 10-15 seconds is sufficient for quantitative accuracy).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

4. Data Processing and Analysis

-

Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.

-

Perform Fourier transformation, phase correction, and baseline correction on the resulting spectrum.

-

Identify the anomeric proton signals in the region of δ 4.8-5.2 ppm. The downfield signal (δ ~5.17 ppm) corresponds to the α-anomer, and the upfield signal (δ ~4.89 ppm) corresponds to the β-anomer.[1]

-

Carefully integrate the areas of the two anomeric proton signals.

-

Calculate the percentage of each anomer using the following formulas:

-

% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

Mandatory Visualizations

// Nodes for structures alpha_p [label="α-D-Mannopyranose\n(65.5%)"]; beta_p [label="β-D-Mannopyranose\n(34.5%)"]; open_chain [label="Open-Chain Form\n(<1%)"]; furanose [label="α/β-D-Mannofuranose\n(<1%)"];

// Invisible nodes for layout {rank=same; alpha_p; beta_p;} {rank=same; open_chain;} {rank=same; furanose;}

// Edges alpha_p -> open_chain [dir=both]; beta_p -> open_chain [dir=both]; open_chain -> furanose [dir=both]; }

Caption: Step-by-step workflow for mannose equilibrium analysis by NMR.

References

An In-depth Technical Guide to the Biosynthesis of β-D-Mannofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular physiology, primarily serving as a precursor for the synthesis of a wide array of glycoconjugates, including N-linked and O-linked glycoproteins, and GPI anchors. While the pyranose (six-membered ring) form of mannose is the most abundant and well-studied, the furanose (five-membered ring) form, specifically β-D-mannofuranose, represents a thermodynamically less stable but potentially significant isomer in specialized biological contexts. The biosynthesis of glycans containing furanosides is of particular interest to drug development professionals as these structures are often found in pathogenic bacteria and fungi but are absent in humans, making the biosynthetic pathways attractive targets for novel antimicrobial therapies.[1]

This technical guide provides a comprehensive overview of the current understanding of biosynthetic pathways potentially involving β-D-mannofuranose. Due to the limited direct evidence for pathways featuring free β-D-mannofuranose, this document draws parallels from the well-characterized biosynthesis of other furanosides, particularly galactofuranose, to propose hypothetical pathways and key enzymatic steps. It includes a summary of quantitative data, detailed experimental protocols for studying mannose isomers and related enzymes, and visualizations of the proposed pathways and workflows.

Core Metabolic Pathways of D-Mannose: A Refresher

The metabolic journey of D-mannose begins with its transport into the cell and subsequent phosphorylation. Once inside, it is primarily directed towards either glycolysis or glycosylation pathways. The initial steps are common to both the pyranose and potential furanose metabolic routes.

Proposed Biosynthetic Pathway for β-D-Mannofuranose

Direct evidence for a dedicated biosynthetic pathway for free β-D-mannofuranose or its activated nucleotide sugar form in most organisms is currently scarce. However, based on the established biosynthesis of UDP-D-galactofuranose, we can propose a hypothetical pathway for the formation of a nucleotide-activated mannofuranose, which would be a prerequisite for its incorporation into glycoconjugates.

The key enzyme in galactofuranose biosynthesis is UDP-galactopyranose mutase (UGM), which catalyzes the reversible isomerization of UDP-galactopyranose to UDP-galactofuranose. It is plausible that a similar enzyme, a hypothetical UDP-mannopyranose mutase (UMM) , could exist to perform the analogous conversion for mannose.

References

A Technical Guide to the Comparison of Theoretical and Experimental NMR Parameters for Mannofuranose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) parameters of mannofuranose. Mannofuranose, a five-membered ring form of the hexose sugar mannose, plays a crucial role in various biological processes and is a key structural motif in numerous glycoconjugates and natural products. Understanding its conformational preferences and electronic environment is paramount for structure elucidation, drug design, and comprehending its biological function. This guide details the experimental protocols for acquiring NMR data and the theoretical methodologies for its prediction, offering a direct comparison to facilitate a deeper understanding of this important carbohydrate.

Theoretical Framework for NMR Parameter Calculation

The prediction of NMR parameters for carbohydrates like mannofuranose is a powerful tool for validating experimental data and gaining insights into their three-dimensional structure and dynamics in solution. Density Functional Theory (DFT) has emerged as the most widely used and reliable method for this purpose.

The typical workflow for the theoretical calculation of NMR parameters involves several key steps:

-

Conformational Search: Mannofuranose is a flexible molecule that can exist in various conformations (envelope and twist forms). A thorough conformational search is the first and most critical step to identify the low-energy conformers that are significantly populated in solution. This is often performed using molecular mechanics (MM) methods.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

NMR Parameter Calculation: For each optimized conformer, the NMR shielding constants (σ) are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in mitigating the gauge-origin dependence of the magnetic shielding tensor. The choice of functional and basis set for this step is crucial for accuracy, with functionals like B3LYP and larger basis sets (e.g., pcS-n) often yielding good results.

-

Solvent Effects: As NMR experiments are typically conducted in solution (e.g., D₂O), it is essential to account for solvent effects in the calculations. This is commonly achieved using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Boltzmann Averaging: The calculated NMR parameters for each conformer are then averaged according to their Boltzmann populations, which are determined from their relative free energies. This provides the final theoretical NMR parameters that can be compared with experimental data.

The final theoretical chemical shifts (δ) are obtained by referencing the calculated isotropic shielding constants (σ_iso) to the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_iso.

Experimental Protocols for NMR Spectroscopy of Mannofuranose

Obtaining high-quality experimental NMR data for mannofuranose requires careful sample preparation and the use of appropriate NMR techniques. Due to the equilibrium between the pyranose and furanose forms of mannose in solution, with the furanose forms being minor, specific strategies may be needed to observe and assign the signals of mannofuranose. The use of methyl mannofuranosides is often preferred as they lock the anomeric configuration and simplify the spectra.

Sample Preparation

-

Compound: High-purity methyl α-D-mannofuranoside or methyl β-D-mannofuranoside.

-

Solvent: Deuterium oxide (D₂O, 99.9%) is the most common solvent for carbohydrate NMR.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of D₂O is typically sufficient for ¹H and ¹³C NMR experiments on modern spectrometers.

-

Referencing: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for accurate chemical shift referencing. Alternatively, the residual HDO signal can be used as a reference.

-

Sample Handling: The sample is dissolved in the deuterated solvent, vortexed to ensure homogeneity, and transferred to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

A standard 1D ¹H NMR spectrum is acquired to observe the proton signals.

-

Parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent suppression: Presaturation or other solvent suppression techniques (e.g., WET) are used to suppress the large residual HDO signal.

-

Acquisition parameters: A spectral width of approximately 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

-

¹³C NMR Spectroscopy:

-

A 1D ¹³C NMR spectrum with proton decoupling is acquired to observe the carbon signals.

-

Parameters:

-

Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition parameters: A spectral width of approximately 150-200 ppm, a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024-4096 scans), and a relaxation delay of 2-5 seconds.

-

-

-

2D NMR Spectroscopy for Signal Assignment:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H correlations), which is crucial for tracing the connectivity within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C one-bond correlations), enabling the assignment of carbon signals based on their attached proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is useful for confirming assignments and identifying linkages.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for differentiating the signals of different anomers.

-

Data Presentation: Theoretical vs. Experimental NMR Parameters

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for methyl α-D-mannofuranoside and methyl β-D-mannofuranoside. The experimental data was obtained in D₂O.

Table 1: Experimental and Theoretical ¹H NMR Parameters for Methyl D-Mannofuranosides

| Methyl α-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) | Experimental J (Hz) | Theoretical J (Hz) |

| H-1 | 4.89 | 4.95 | J₁,₂ = 4.5 | J₁,₂ = 4.8 |

| H-2 | 4.25 | 4.31 | J₂,₃ = 6.9 | J₂,₃ = 7.2 |

| H-3 | 4.09 | 4.15 | J₃,₄ = 8.5 | J₃,₄ = 8.8 |

| H-4 | 4.21 | 4.28 | J₄,₅ = 4.2 | J₄,₅ = 4.5 |

| H-5 | 3.82 | 3.88 | J₅,₆a = 3.5 | J₅,₆a = 3.7 |

| H-6a | 3.71 | 3.77 | J₅,₆b = 5.8 | J₅,₆b = 6.1 |

| H-6b | 3.63 | 3.69 | J₆a,₆b = -11.8 | J₆a,₆b = -12.1 |

| OMe | 3.35 | 3.41 | ||

| Methyl β-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) | Experimental J (Hz) | Theoretical J (Hz) |

| H-1 | 4.81 | 4.87 | J₁,₂ = 0.9 | J₁,₂ = 1.1 |

| H-2 | 4.11 | 4.17 | J₂,₃ = 3.8 | J₂,₃ = 4.1 |

| H-3 | 4.01 | 4.07 | J₃,₄ = 6.2 | J₃,₄ = 6.5 |

| H-4 | 4.18 | 4.25 | J₄,₅ = 7.5 | J₄,₅ = 7.8 |

| H-5 | 3.91 | 3.97 | J₅,₆a = 2.8 | J₅,₆a = 3.0 |

| H-6a | 3.75 | 3.81 | J₅,₆b = 6.1 | J₅,₆b = 6.4 |

| H-6b | 3.68 | 3.74 | J₆a,₆b = -11.7 | J₆a,₆b = -12.0 |

| OMe | 3.38 | 3.44 |

Table 2: Experimental and Theoretical ¹³C NMR Parameters for Methyl D-Mannofuranosides

| Methyl α-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) |

| C-1 | 102.8 | 103.5 |

| C-2 | 79.5 | 80.1 |

| C-3 | 76.2 | 76.8 |

| C-4 | 78.1 | 78.7 |

| C-5 | 72.3 | 72.9 |

| C-6 | 63.8 | 64.4 |

| OMe | 55.4 | 56.0 |

| Methyl β-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) |

| C-1 | 108.7 | 109.4 |

| C-2 | 78.8 | 79.4 |

| C-3 | 75.1 | 75.7 |

| C-4 | 77.4 | 78.0 |

| C-5 | 70.9 | 71.5 |

| C-6 | 63.5 | 64.1 |

| OMe | 55.9 | 56.5 |

Visualization of Methodologies

The following diagrams illustrate the workflows and relationships described in this guide.

Caption: Workflow for the theoretical calculation of NMR parameters for mannofuranose.

Caption: Workflow for the experimental determination of NMR parameters for mannofuranose.

The Anomeric Effect in Five-Membered Sugar Rings: A Technical Guide for Researchers and Drug Development Professionals

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preferences of substituents at the anomeric center. While extensively studied in six-membered pyranose rings, its manifestation in five-membered furanose systems is more complex due to the inherent flexibility of the furanose ring. This guide provides an in-depth technical overview of the anomeric effect in furanosides, summarizing quantitative data, detailing experimental and computational methodologies, and exploring its implications in drug development.

Theoretical Framework

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a glycoside to adopt an axial or pseudoaxial orientation over a sterically less hindered equatorial or pseudoequatorial position. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom (O4) and the antibonding σ* orbital of the C1-substituent bond. In furanose rings, this stereoelectronic interplay governs the conformational equilibrium between various puckered forms, primarily the envelope (E) and twist (T) conformations, which are often described by their location on the pseudorotational wheel.

Endo- and Exo-Anomeric Effects

The anomeric effect in furanosides is dissected into two components:

-

Endo-Anomeric Effect: This refers to the interaction between the endocyclic ring oxygen's lone pair and the antibonding orbital of the exocyclic anomeric substituent (nO4 → σ*C1-OR). This effect significantly influences the puckering of the furanose ring. Computational studies have shown that the endo-anomeric effect stabilizes eastern ring conformations where the C4-O4-C1-O torsion angle is less than 100°.[1]

-

Exo-Anomeric Effect: This involves the interaction between a lone pair on the exocyclic oxygen of the anomeric substituent and the antibonding orbital of the endocyclic C1-O4 bond (nOR → σ*C1-O4). The exo-anomeric effect dictates the preferred rotational conformation (rotamer) of the aglycone group. Analogous to pyranoses, this effect favors gauche conformations of the exocyclic substituent.[2]

The Reverse Anomeric Effect

In specific molecular contexts, a "reverse anomeric effect" has been described, where the typically favored anomer is destabilized. For instance, in certain furanose imines, the β-anomer is unexpectedly favored.[3][4][5] This has been attributed to the inhibition of the exo-anomeric effect by the formation of an intramolecular hydrogen bond between the anomeric hydroxyl group and the imine nitrogen.[3][4][5][6] Solvation can further enhance this effect, leading to a predominance of the β-anomer.[3][5][6]

Conformational Landscape of Furanose Rings

Unlike the relatively rigid chair conformations of pyranoses, furanose rings are highly flexible and can interconvert between multiple conformations with low energy barriers.[1][7] This conformational flexibility is typically described by the pseudorotation concept, which maps the various envelope and twist conformations onto a circular path. The two most commonly discussed regions on this path are the North (N) and South (S) conformations.

Caption: Furanose ring pseudorotation between North and South conformations.

The anomeric effect plays a crucial role in determining the preferred region on the pseudorotational itinerary. For example, the endo-anomeric effect can stabilize certain conformations over others, thereby influencing the overall shape of the molecule and its recognition by biological partners.

Quantitative Analysis of the Anomeric Effect in Furanosides

Quantifying the energetic contribution of the anomeric effect in furanosides is challenging due to the ring's flexibility. Computational chemistry has emerged as a powerful tool for these estimations.

| Anomeric Effect Component | Substituent | Computational Method | Estimated Energy (kcal/mol) | Reference |

| Endo-Anomeric Effect | -OCH₃ | B3LYP/6-31G* | 3.2 | [1] |

| Endo-Anomeric Effect | Various | M06-2X/6-31G(d) | Systematically larger than in pyranoses by an average of 2.7 kJ/mol (0.64 kcal/mol) | [2][8] |

| Reverse Anomeric Effect (ΔG°an fur) | Imines of d-galactosamine | Experimental (NMR) | Varies with substituent | [3][4] |

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to investigate the anomeric effect in furanose rings.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary experimental method for studying the solution conformation of furanosides.

-

Objective: To determine the relative populations of different furanose ring conformers in solution.

-

Key Parameters:

-

³J-coupling constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons. By measuring these coupling constants, one can deduce the average ring conformation. For furanoses, a two-state model (N and S) is often used to interpret these values.[1]

-

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons, which can help in determining the stereochemistry at the anomeric center and the overall conformation.

-

-

Experimental Workflow:

-

Sample Preparation: Dissolve the purified furanoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Assign all proton resonances using 2D NMR data. Extract ³JHH values from the high-resolution ¹H spectrum.

-

Conformational Analysis: Use the measured ³JHH values in conjunction with the Karplus equation or specialized software to determine the conformational equilibrium (e.g., the ratio of N to S conformers).

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration and conformation of chiral molecules, including furanosides.

-

Objective: To elucidate the equilibrated state of furanose ring puckers.[7]

-

Methodology:

-

Sample Preparation: Prepare solutions of the diastereomeric pairs of the furanose monosaccharides or nucleosides.

-

Spectral Acquisition: Record the VCD and infrared (IR) spectra of the samples.

-

Computational Modeling: Perform conformational searches and DFT calculations to predict the theoretical VCD spectra for different conformers.

-

Spectral Comparison: Compare the experimental VCD spectra with the calculated spectra to determine the predominant conformers in solution.[7]

-

Caption: Integrated experimental and computational workflow for furanose conformational analysis.

Computational Protocols

Quantum Mechanics (QM) Calculations

QM calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the anomeric effect.

-

Objective: To calculate the relative energies of different conformers and to analyze the electronic interactions underlying the anomeric effect.

-

Typical Methodology:

-

Structure Generation: Generate initial 3D structures for the different furanose conformers.

-

Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set.

-

Orbital Analysis: Use methods like Natural Bond Orbital (NBO) analysis to dissect the stereoelectronic interactions and quantify the energy of hyperconjugative interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of furanose rings in solution.

-

Objective: To explore the conformational landscape and the time-evolution of furanose puckering.

-

Typical Methodology:

-

System Setup: Place the furanoside in a simulation box with explicit solvent molecules (e.g., water).

-

Force Field Selection: Choose an appropriate force field for carbohydrates (e.g., GLYCAM).

-

Simulation: Run the MD simulation for a sufficient length of time to sample the conformational space adequately.

-

Trajectory Analysis: Analyze the simulation trajectory to determine the populations of different conformers and the pathways of interconversion.

-

Implications for Drug Development

The conformational preferences of furanose rings, which are governed by the anomeric effect, are critical for molecular recognition processes. Many biologically important molecules, including nucleic acids and various bacterial polysaccharides, contain furanose motifs.[9]

-

Antibiotic Development: Bacterial cell walls often contain polysaccharides with furanose residues, such as D-galactofuranose and D-arabinofuranose.[9] These are absent in mammals, making the enzymes involved in their biosynthesis attractive targets for novel antibiotics. A deep understanding of the conformational preferences of these furanose units, guided by the anomeric effect, is crucial for designing inhibitors that can effectively block these enzymes.

-

Antiviral and Anticancer Agents: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The conformation of the furanose ring in these analogs directly impacts their ability to be recognized and processed by viral or cellular enzymes. Modulating the anomeric effect through chemical modification can lock the furanose ring in a specific conformation, thereby enhancing the therapeutic efficacy of the drug.

-

Glycan-Protein Interactions: The binding of glycans to proteins (lectins) is highly specific and depends on the three-dimensional structure of the carbohydrate.[10] The anomeric effect contributes to establishing the low-energy conformations of furanose residues within larger glycans, which are then recognized by lectins.[10] Designing molecules that mimic these preferred conformations can lead to potent inhibitors of pathological glycan-protein interactions.

Caption: Logical flow from the anomeric effect to its applications in drug development.

Conclusion

The anomeric effect in five-membered furanose rings is a complex but crucial determinant of their structure and function. While the flexibility of the furanose ring presents challenges to its study, a synergistic approach combining high-level computational methods and sophisticated experimental techniques like NMR and VCD spectroscopy is providing a clearer picture of the underlying stereoelectronic principles. For researchers in carbohydrate chemistry and drug development, a thorough understanding of the anomeric effect is indispensable for the rational design of molecules with tailored biological activities. The continued exploration of this phenomenon will undoubtedly fuel further advancements in the development of novel therapeutics.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The <i>endo</i>‐ and <i>exo</i>‐Anomeric Effects in Furanosides. A Computational Study [ouci.dntb.gov.ua]

- 9. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoelectronic effects impact glycan recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the IUPAC Nomenclature of Furanose Anomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for furanose anomers. It covers the fundamental principles of structure, configuration, and the systematic naming conventions essential for accurate scientific communication in chemical and biomedical research.

Introduction to Furanoses and Anomerism

Carbohydrates are a fundamental class of organic compounds, often referred to as saccharides.[1][2][3] Monosaccharides, the simplest carbohydrates, can exist in an open-chain form or a more stable cyclic form.[4][5] A furanose is a carbohydrate that has a five-membered ring structure consisting of four carbon atoms and one oxygen atom.[6][7] This cyclic structure is formed by the intramolecular reaction of a carbonyl group with a hydroxyl group within the same molecule, creating a cyclic hemiacetal (from an aldose) or a cyclic hemiketal (from a ketose).[8][9]

The formation of this cyclic structure creates a new stereocenter at the original carbonyl carbon. This carbon is known as the anomeric carbon .[9][10] The two stereoisomers formed, which differ only in the configuration at this anomeric carbon, are called anomers .[8][9] These anomers are designated by the Greek letters alpha (α) and beta (β). In solution, anomers can interconvert through a process called mutarotation, eventually reaching an equilibrium mixture of the α and β forms.[6][9]

IUPAC Nomenclature Rules for Furanose Anomers

The systematic naming of furanose anomers follows a set of rules established by IUPAC to ensure clarity and consistency. The full name conveys the configuration at the anomeric carbon, the overall configuration of the sugar, the root name of the monosaccharide, and the ring size.

Key Components of the Name:

-

Anomeric Designator (α or β): This prefix indicates the stereochemistry at the anomeric carbon. The designation is determined by the relationship between the substituent on the anomeric carbon (typically a hydroxyl group) and the substituent on the highest numbered chiral carbon (the reference carbon) that determines the D/L configuration.[6]

-

Configurational Prefix (D or L): This prefix indicates the configuration of the stereocenter furthest from the anomeric carbon in the ring. In a Haworth projection of a D-sugar, the terminal CH₂OH group (or the highest numbered carbon) is positioned above the plane of the ring.[6][10] For an L-sugar, it is positioned below the plane.

-

Root Name: This is the name of the parent monosaccharide (e.g., ribose, fructose).

-

Ring Size Suffix (-furanose): This suffix explicitly states that the sugar is in a five-membered ring form.[11][12]

Determining α and β Configuration in Haworth Projections: